molecular formula C13H11FN4 B12921589 3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 787590-76-5

3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12921589
CAS No.: 787590-76-5
M. Wt: 242.25 g/mol
InChI Key: SQBYTDVWYJHLDT-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring, forming a heteropolycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired imidazopyrazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific structural features and the presence of a fluorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

787590-76-5

Molecular Formula

C13H11FN4

Molecular Weight

242.25 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H11FN4/c1-15-12-13-17-8-11(18(13)7-6-16-12)9-2-4-10(14)5-3-9/h2-8H,1H3,(H,15,16)

InChI Key

SQBYTDVWYJHLDT-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)F

Origin of Product

United States

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